CAS number for Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
CAS number for Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Azetidine Building Block
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate, identified by the CAS Number 1008526-70-2 , is a specialized heterocyclic compound that holds significant promise as a versatile intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a strained four-membered azetidine ring, a tertiary alcohol, and a nitro group, provides a rich platform for the synthesis of complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for selective deprotection under specific conditions, making it an ideal building block for multi-step synthetic campaigns.[2][3]
The azetidine scaffold is a "privileged structure" in medicinal chemistry, as it imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4] Derivatives of azetidine have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neurological effects.[5][6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is presented below. It is important to note that while the molecular formula and weight are well-defined, other properties may be based on computational models due to the limited availability of extensive experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 1008526-70-2 | [1] |
| Molecular Formula | C₉H₁₆N₂O₅ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| MDL Number | MFCD17015985 | [1] |
Synthesis of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
The synthesis of the title compound is most effectively achieved through a two-step process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The synthetic pathway involves an initial oxidation to the corresponding ketone, followed by a base-catalyzed nitroaldol (Henry) reaction.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step 1: Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate
The initial step involves the oxidation of the secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, 1-Boc-3-azetidinone. A common and efficient method for this transformation is the use of a TEMPO-catalyzed oxidation with an inexpensive oxidant like sodium hypochlorite (NaOCl).[9]
Experimental Protocol:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide (KBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) containing sodium bicarbonate (NaHCO₃) while maintaining the temperature below 10 °C.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[10]
Step 2: Henry (Nitroaldol) Reaction
The second step is a nucleophilic addition of the nitronate anion (formed from nitromethane and a base) to the carbonyl group of 1-Boc-3-azetidinone. This reaction, known as the Henry reaction, forms the desired tertiary alcohol and introduces the nitromethyl group.
Experimental Protocol:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and nitromethane (1.5-2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a base, such as triethylamine (Et₃N) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to catalyze the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a highly valuable intermediate due to the synthetic versatility of its functional groups. The azetidine ring provides a rigid scaffold, while the hydroxyl and nitromethyl groups offer multiple avenues for further chemical modification.
Potential Synthetic Transformations
Caption: Potential derivatizations of the title compound.
-
Reduction of the Nitro Group: The nitromethyl group can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent reactions, such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Modification of the Hydroxyl Group: The tertiary hydroxyl group can be a site for esterification or etherification to modulate the compound's polarity and pharmacokinetic properties. It can also be eliminated to form an alkene, providing another point of synthetic diversification.
-
Deprotection of the Azetidine Nitrogen: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This allows for N-alkylation or N-arylation, enabling the attachment of various substituents to the azetidine ring.
The precursor, 1-Boc-3-azetidinone, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[2][3] This highlights the industrial relevance of this class of compounds. Furthermore, various azetidine derivatives have been investigated as potent inhibitors of the GABA transporter (GAT-1), suggesting potential applications in treating neurological disorders.[11] Recent research has also identified 3-hydroxymethyl-azetidine derivatives as promising inhibitors of polymerase Theta (Polθ), a novel target in cancer therapy, particularly for BRCA-deficient tumors.[12]
Safety and Handling
As a fine chemical intermediate, tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, a risk assessment can be made based on the starting materials and related compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][15]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat.[1][16]
The starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is known to cause skin irritation and serious eye irritation.[10] Therefore, similar precautions should be taken with the title compound.
Conclusion
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its trifunctional nature provides a flexible platform for creating diverse libraries of compounds for biological screening. The straightforward and scalable synthetic route, coupled with the proven biological relevance of the azetidine scaffold, makes this compound a valuable asset for researchers and scientists in the pharmaceutical industry.
References
-
Sparrow. (2025, June 19). What are the safety precautions when handling azetidine? Sparrow Blog. [Link]
-
Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2564-71. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate. [Link]
-
PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 174-183. [Link]
-
GlobalChemMall. Early Access Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate. [Link]
-
A2Z Chemical. tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate. [Link]
-
Gaumont, A. C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5927-5970. [Link]
-
Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]
-
ResearchGate. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]
-
HBARSCI. tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, min 97%, 100 mg. [Link]
-
PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]
Sources
- 1. tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. jnsparrowchemical.com [jnsparrowchemical.com]
